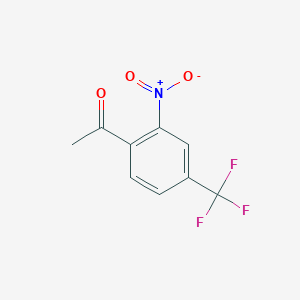

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(9(10,11)12)4-8(7)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBPOYWNZPKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372368 | |

| Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128403-22-5 | |

| Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone CAS number 128403-22-5

An In-Depth Technical Guide to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone (CAS: 128403-22-5): Properties, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

This compound is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising an electrophilic ketone, a versatile nitro group, and a metabolically robust trifluoromethyl group—positions it as a critical building block for complex molecular architectures. The trifluoromethyl moiety, in particular, is a prized feature in modern drug design, known to enhance compound lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, key chemical transformations, and its strategic application as a precursor in drug development, all grounded in established chemical principles and safety protocols.

Physicochemical Properties & Structural Elucidation

The molecular architecture of this compound dictates its reactivity and utility. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemistry of both the aromatic ring and the acetyl functional group.

Caption: Chemical Structure of the Topic Compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 128403-22-5 | [2] |

| Molecular Formula | C₉H₆F₃NO₃ | [2] |

| Molecular Weight | 233.14 g/mol | [2] |

| MDL Number | MFCD00179139 | [2] |

| SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[O-] | [2] |

| Storage | Inert atmosphere, room temperature |[2] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design, enhancing key pharmacokinetic and pharmacodynamic properties.[3] this compound is a textbook example of a strategic intermediate, where each functional group serves a distinct and vital purpose in multi-step synthesis.

-

Trifluoromethyl (-CF₃) Group : This group is a bioisostere for larger alkyl groups but possesses unique electronic properties. Its high lipophilicity can improve membrane permeability, while its strong C-F bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Nitro (-NO₂) Group : While possessing its own bioactivity, the nitro group's primary role in this context is as a versatile synthetic handle. It is readily and chemoselectively reducible to an aniline (-NH₂), a nucleophilic primary amine essential for forming amide, sulfonamide, or urea linkages common in drug scaffolds.[4] This transformation is pivotal in the synthesis of non-steroidal anti-androgens like Bicalutamide and its analogues.[5][6]

-

Ketone (-C=O) Group : The acetyl ketone provides another reactive center. It can be a final pharmacophoric element or be further transformed, for instance, through reduction to a secondary alcohol, which can introduce a new chiral center and hydrogen bonding capabilities.[7][8]

Caption: Proposed workflow for synthesis via nitration.

Experimental Protocol: Synthesis via Nitration

Causality: This protocol uses a standard mixed acid (HNO₃/H₂SO₄) nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic substitution. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

-

Preparation : In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 1-(4-(trifluoromethyl)phenyl)ethanone (18.8 g, 0.1 mol). [9][10]2. Acidification : Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (60 mL) while maintaining the internal temperature below 10 °C.

-

Nitration : Prepare the nitrating mixture by carefully adding concentrated nitric acid (9.5 mL, ~0.22 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, pre-chilled in an ice bath.

-

Reaction : Add the nitrating mixture dropwise to the flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours.

-

Workup : Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation & Purification : Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude solid. The desired 2-nitro isomer must be separated from other isomers (e.g., the 3-nitro isomer) via column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Key Chemical Transformation: Chemoselective Nitro Reduction

The most critical application of this intermediate is its conversion to 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone. The primary challenge is the selective reduction of the nitro group without affecting the ketone. [4] Table 2: Comparison of Common Nitro Group Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, RT-50°C, 1-50 atm | High atom economy, clean reaction, no metal salt waste. | Requires specialized pressure equipment; catalyst can be pyrophoric and sensitive to poisoning. Can over-reduce the ketone at high pressures/temperatures. |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl, Ethanol, Reflux | Highly chemoselective for the nitro group, reliable at lab scale. [4] | Generates stoichiometric amounts of tin salt waste, requiring extensive workup and disposal considerations. [11] |

| Transfer Hydrogenation | Ammonium formate or Cyclohexene, Pd/C, Reflux | Avoids the use of high-pressure hydrogen gas, safer for standard lab setups. | Can be slower than direct hydrogenation; reagent cost may be higher. |

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

Causality: The SnCl₂/HCl system is a classic method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones or esters. [4]Tin(II) is a mild reducing agent that, in acidic media, effectively reduces the nitro group through a series of single-electron transfers, ultimately yielding the aniline. The acidic environment prevents the reduction of the less reactive ketone.

-

Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (11.65 g, 50 mmol) in ethanol (200 mL).

-

Reagent Addition : In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 250 mmol) in concentrated hydrochloric acid (100 mL).

-

Reaction : Carefully add the SnCl₂/HCl solution to the flask. The mixture will heat up. Heat the reaction to reflux (approx. 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature using an ice bath. Slowly and carefully neutralize the excess acid by adding a 10 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts (tin hydroxides).

-

Extraction : Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone, which can be further purified by recrystallization or column chromatography.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties. All operations should be conducted inside a certified chemical fume hood by trained personnel. [12] Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [2] |

| H315 | Causes skin irritation. | [2] | |

| H319 | Causes serious eye irritation. | [2] | |

| H335 | May cause respiratory irritation. | [2] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2]|

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handling : Avoid generating dust. Use only in a well-ventilated area, preferably a fume hood. [15]Avoid contact with skin, eyes, and clothing. [12]* Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. [2][13]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the synthesis of high-value molecules, particularly within the pharmaceutical sector. Its carefully arranged functional groups offer a pre-packaged solution for chemists to introduce key pharmacophoric elements—an amine via a reducible nitro group and a metabolically stable trifluoromethyl moiety. Understanding its synthesis, reactivity, and handling is essential for researchers and process chemists aiming to leverage its potential in the development of next-generation therapeutics.

References

Click to expand

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. [Link]

-

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone - PubChem. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

122023-29-4 - Safety Data Sheet. [Link]

- WO2012042532A1 - Process for preparing bicalutamide - Google P

-

Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC - NIH. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

-

Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - -ORCA - Cardiff University. [Link]

-

Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. … - ResearchGate. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

- CN106748884B - Preparation method of bicalutamide intermediate - Google P

-

Synthesis of (R)-bicalutamide derivatives.[3][14][16] Reagents and... - ResearchGate. [Link]

-

Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. [Link]

-

Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Request PDF - ResearchGate. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

1-(4-(Trifluoromethyl)phenyl)ethanone(CAS# 709-63-7 ) - angenechemical.com. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 128403-22-5|this compound|BLD Pharm [bldpharm.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. angenesci.com [angenesci.com]

- 11. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. aaronchem.com [aaronchem.com]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Multifunctional Building Block in Modern Chemistry

This compound emerges as a chemical intermediate of significant interest, particularly for professionals in medicinal and agrochemical research. Its structure is strategically functionalized with three key chemical motifs: an electrophilic ketone, a versatile nitro group, and a metabolically robust trifluoromethyl group. This unique combination makes it a powerful scaffold for the synthesis of complex molecular architectures and diverse compound libraries. The electron-withdrawing nature of both the nitro and trifluoromethyl substituents profoundly influences the reactivity of the aromatic ring and the adjacent acetyl group, opening avenues for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and appropriate storage.

| Property | Value | Source |

| CAS Number | 128403-22-5 | [1] |

| Molecular Formula | C₉H₆F₃NO₃ | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

| Appearance | (Predicted) Pale yellow to white solid | General property for similar compounds |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of an acetyl group onto the aromatic ring, directed by the existing substituents.

Caption: Proposed Friedel-Crafts acylation workflow for synthesizing the target compound.

Step-by-Step Experimental Protocol (Generalized)

-

Catalyst Suspension: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Acylating Agent Addition: Cool the suspension in an ice bath (0 °C). Slowly add the acylating agent, typically acetyl chloride or acetic anhydride, to the mixture. This forms the highly reactive acylium ion electrophile.

-

Causality Insight: The use of a strong Lewis acid is critical. It coordinates to the acylating agent, abstracting a chloride or acetate group to generate the potent acylium ion ([CH₃C≡O]⁺), which is a much stronger electrophile than acetyl chloride itself and is necessary to overcome the deactivation of the aromatic ring.

-

-

Substrate Addition: Slowly add 1-nitro-3-(trifluoromethyl)benzene to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Expertise Note: The directing effects of the substituents are key to the regioselectivity. The -NO₂ and -CF₃ groups are both meta-directing and strongly deactivating. The acylation is expected to occur at the C2 position (ortho to the nitro group and para to the trifluoromethyl group), as this is the least deactivated position available for electrophilic attack.

-

-

Workup: Once the reaction is complete, carefully quench the mixture by pouring it over crushed ice and acid (e.g., dilute HCl). This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

No specific spectral data for this compound were found. However, based on its structure and data from analogous compounds like 4'-(trifluoromethyl)acetophenone[2], a predicted spectral profile can be constructed.

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the aromatic ring would appear as complex multiplets in the downfield region (~7.5-8.5 ppm). The strong electron-withdrawing effects of the -NO₂, -CF₃, and acetyl groups deshield these protons significantly.

-

Methyl Protons (3H): A sharp singlet would be expected around ~2.6 ppm, corresponding to the acetyl methyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around ~195-200 ppm.

-

Aromatic Carbons: Multiple signals between ~120-150 ppm. The carbons directly attached to the -CF₃ and -NO₂ groups would be significantly shifted.

-

-CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.

-

Methyl Carbon: A signal around ~27 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two characteristic strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The molecule possesses multiple reactive sites, making it a versatile precursor for further chemical modification, a highly desirable trait in drug development.[3]

Caption: Key reactive sites and potential transformations of the title compound.

Key Transformations:

-

Reduction of the Nitro Group: This is arguably the most valuable transformation for drug development. The nitro group can be selectively reduced to an amine using various standard conditions (e.g., H₂ over Pd/C, SnCl₂ in HCl, or catalytic transfer hydrogenation). The resulting 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a critical intermediate for synthesizing heterocycles like quinolines, benzodiazepines, or for amide coupling reactions.

-

Reactions at the Carbonyl Group: The ketone is a classic electrophilic handle. It can undergo:

-

Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

-

Nucleophilic Addition: Reacting with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols and extend the carbon skeleton.

-

-

Alpha-Proton Chemistry: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then be used in various C-C bond-forming reactions, such as aldol condensations or alkylations.

Applications in Research and Drug Development

This compound is primarily used as a building block in organic synthesis.[1] Its utility stems from the strategic placement of its functional groups:

-

Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl or ethyl group but with vastly different electronic properties. It is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity (through lipophilicity and electrostatic interactions), and increase bioavailability.[4]

-

Ortho-Nitroacetophenone Scaffold: This structural motif is a precursor to many heterocyclic ring systems. The conversion of the nitro group to an amine, followed by intramolecular condensation with the ketone, is a classic strategy for building fused ring systems that form the core of many pharmacologically active molecules.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

References

- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (WO2021171301A1).

-

PubChem. (n.d.). 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone. Retrieved January 24, 2026, from [Link]

-

Angene Chemical. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethanone. Retrieved January 24, 2026, from [Link]

-

Alpha Chemika. (n.d.). DL-nor-ADRENALINE HYDROCHLORIDE. Retrieved January 24, 2026, from [Link]

- Google Patents. (2017). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (US9809524B1).

- Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (WO2016058896A1).

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Acetophenone, 4'-nitro-. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2021). Red Blood Cell Transfusion in the Emergency Department: An Observational Cross-Sectional Multicenter Study. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone. This compound, bearing nitro, trifluoromethyl, and acetyl functional groups on a benzene ring, represents a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This document details a robust laboratory-scale synthetic protocol, thorough characterization data, and discusses the molecule's reactivity and potential applications in medicinal chemistry and materials science. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities.

Introduction and Strategic Importance

This compound, with the CAS number 128403-22-5, is a substituted acetophenone of significant interest in synthetic organic chemistry.[1] The strategic placement of three distinct functional groups—a nitro group, a trifluoromethyl group, and an acetyl group—on the aromatic scaffold imparts a unique reactivity profile, making it a versatile precursor for a range of more complex molecules.

The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro and acetyl groups, on the other hand, are amenable to a wide array of chemical transformations, serving as synthetic handles for the construction of diverse molecular architectures, including fused ring systems and substituted anilines. The reduction of the nitro group, for instance, yields the corresponding amine, 2-amino-4-(trifluoromethyl)acetophenone, a valuable intermediate for the synthesis of quinolines, benzodiazepines, and other pharmacologically relevant heterocycles. The acetyl group can participate in condensations, oxidations, and reductions, further expanding the synthetic utility of this compound.

This guide will provide a detailed exploration of the synthesis of this compound via Friedel-Crafts acylation, its spectroscopic and physical characterization, and a discussion of its chemical reactivity and potential applications.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 128403-22-5 | [1] |

| Molecular Formula | C₉H₆F₃NO₃ | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

| Appearance | Not specified, likely a solid | - |

| Storage | Inert atmosphere, room temperature | [1] |

Safety and Handling

Based on the GHS hazard statements for this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-nitro-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Principle

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. In the case of 1-nitro-3-(trifluoromethyl)benzene, both the nitro and trifluoromethyl groups are deactivating and meta-directing. However, the position ortho to the nitro group and meta to the trifluoromethyl group is the most sterically accessible and electronically favored for acylation.

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

Materials:

-

1-Nitro-3-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-nitro-3-(trifluoromethyl)benzene (1.0 eq) to the stirred suspension.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.05 eq) dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the substituents, these protons will be deshielded and appear at relatively high chemical shifts (likely between 7.5 and 8.5 ppm). A singlet corresponding to the three protons of the acetyl methyl group will be observed in the upfield region (around 2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the acetyl group will appear significantly downfield (around 200 ppm). The carbons of the aromatic ring will resonate in the 120-150 ppm range, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The methyl carbon of the acetyl group will be found in the aliphatic region (around 30 ppm).

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (ketone): A strong absorption band around 1700 cm⁻¹.

-

NO₂ stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C-F stretch (trifluoromethyl group): Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

Ar-H stretch: Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 233.14. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO), the nitro group (NO₂), and potentially the trifluoromethyl group (CF₃).

Chemical Reactivity and Synthetic Applications

The presence of the nitro, acetyl, and trifluoromethyl groups on the same aromatic ring confers a rich and versatile reactivity to this compound.

Caption: Reactivity Profile of the Title Compound.

Reduction of the Nitro Group

The most common and synthetically valuable transformation of this molecule is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as:

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

The resulting 2-amino-4-(trifluoromethyl)acetophenone is a key intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity.

Reactions of the Acetyl Group

The acetyl group can undergo a variety of reactions, including:

-

Condensation Reactions: With aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form α,β-unsaturated ketones.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol, 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanol.

Nucleophilic Aromatic Substitution

While less common due to the absence of a good leaving group, the electron-withdrawing nature of the nitro and trifluoromethyl groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions under forcing conditions.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many areas of chemical research.

-

Medicinal Chemistry: The corresponding aniline derivative is a precursor to a variety of heterocyclic scaffolds that are of interest in drug discovery. For instance, condensation with dicarbonyl compounds can lead to the formation of quinolines, which are known to exhibit a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[4]

-

Agrochemicals: Trifluoromethyl-substituted aromatic compounds are also important in the development of new pesticides and herbicides.[4]

-

Materials Science: The unique electronic properties imparted by the combination of electron-withdrawing groups can make this molecule and its derivatives interesting candidates for the development of novel organic electronic materials, such as dyes and nonlinear optical materials.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. The insights provided in this technical guide regarding its synthesis, characterization, and reactivity are intended to facilitate its use in the discovery and development of new chemical entities with potential applications in medicine, agriculture, and materials science.

References

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. Recognizing the inherent challenges in the direct acylation of a strongly deactivated aromatic ring, this document critically evaluates two primary synthetic strategies. The first, a direct Friedel-Crafts acylation of 1-nitro-3-(trifluoromethyl)benzene, is presented as a theoretically plausible but experimentally challenging route. The second, and more viable, alternative involves the nitration of 1-(4-(trifluoromethyl)phenyl)ethanone. This guide offers detailed, step-by-step protocols, mechanistic insights, and a thorough discussion of the chemical principles and safety considerations for both approaches. The content is designed to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Introduction and Strategic Overview

This compound is a substituted acetophenone containing both a nitro group and a trifluoromethyl group on the aromatic ring. These electron-withdrawing moieties make it a versatile precursor for a variety of more complex molecules, particularly in the synthesis of bioactive compounds. The strategic placement of the nitro, trifluoromethyl, and acetyl groups allows for a range of chemical transformations, including reduction of the nitro group to an amine, and various reactions at the acetyl group.

The synthesis of this target molecule, however, is not without its challenges. The presence of two strongly deactivating groups on the benzene ring significantly influences its reactivity in electrophilic aromatic substitution reactions. This guide will explore two main synthetic approaches, highlighting the advantages and disadvantages of each.

Pathway 1: Direct Friedel-Crafts Acylation (The Challenging Route)

This approach involves the direct introduction of an acetyl group onto the 1-nitro-3-(trifluoromethyl)benzene ring via a Friedel-Crafts acylation reaction. While direct, this pathway is hampered by the severe deactivation of the aromatic ring.

Pathway 2: Nitration of a Precursor (The Pragmatic Route)

A more practical approach involves the introduction of the nitro group at a later stage of the synthesis. This pathway begins with the more facile Friedel-Crafts acylation of a less deactivated starting material, followed by a regioselective nitration to yield the desired product.

This guide will provide a detailed examination of both pathways, enabling the researcher to select the most appropriate strategy based on available resources and desired outcomes.

Pathway 1: The Direct Friedel-Crafts Acylation of 1-Nitro-3-(trifluoromethyl)benzene

The Friedel-Crafts acylation is a classic method for the formation of C-C bonds to an aromatic ring.[1][2] The reaction typically involves the treatment of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Mechanistic Considerations and Inherent Challenges

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[4]

However, the success of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. The starting material for this pathway, 1-nitro-3-(trifluoromethyl)benzene, contains two powerful deactivating groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[5][6][7][8] Both groups withdraw electron density from the aromatic ring, making it significantly less nucleophilic and thus, less reactive towards electrophiles like the acylium ion.[2] Consequently, Friedel-Crafts reactions on such highly deactivated rings are notoriously difficult and often result in very low or no yield.[2]

The directing effects of the existing substituents must also be considered. Both the nitro and trifluoromethyl groups are meta-directors.[5][6] Therefore, if the reaction were to proceed, the incoming acetyl group would be directed to the position meta to both substituents, which is the desired position 2.

Sources

- 1. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. rsc.org [rsc.org]

- 4. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]

- 8. govinfo.gov [govinfo.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone, a substituted aromatic ketone, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and nitro group substitutions on the phenyl ring create a distinct electronic and steric environment, influencing its reactivity and potential applications as a synthetic intermediate. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed methodologies for its characterization. While experimental data for this specific isomer is limited in publicly accessible literature, this document leverages data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis.

Chemical Identity and Core Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 128403-22-5 . Its molecular formula is C₉H₆F₃NO₃, corresponding to a molecular weight of 233.14 g/mol . The structural arrangement of a nitro group ortho to the acetyl group and a trifluoromethyl group para to the acetyl group dictates its chemical behavior and physical characteristics.

| Identifier | Value | Source |

| IUPAC Name | 1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone | N/A |

| CAS Number | 128403-22-5 | |

| Molecular Formula | C₉H₆F₃NO₃ | |

| Molecular Weight | 233.14 g/mol | |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[O-] | N/A |

| InChI Key | YBLUIYFXRGYDJF-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

| Property | Predicted Value | Rationale and Comparative Data |

| Melting Point | Likely a low-melting solid | The presence of polar nitro and carbonyl groups, along with the trifluoromethyl group, would lead to significant intermolecular dipole-dipole interactions, suggesting a solid state at room temperature. For comparison, 4'-(Trifluoromethyl)acetophenone has a melting point of 30-33 °C. The addition of a nitro group would likely increase the melting point due to stronger intermolecular forces. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Aromatic ketones with similar molecular weights have boiling points in this range. For instance, 4'-(Trifluoromethyl)acetophenone has a boiling point of 79-80 °C at 8 mmHg. The nitro group will further elevate the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane). Very low solubility in water. | The polar nature of the ketone and nitro groups will facilitate dissolution in polar aprotic solvents. The overall aromatic and fluorinated structure will limit aqueous solubility. |

| Appearance | Expected to be a pale yellow solid | The nitro-aromatic functionality often imparts a yellowish color to organic compounds. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a detailed prediction of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and methyl protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

-

Methyl Protons (CH₃): A singlet integrating to three protons is expected around δ 2.6-2.8 ppm . The deshielding effect of the adjacent carbonyl group accounts for this downfield shift.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will exhibit specific splitting patterns and chemical shifts:

-

H-6: This proton, being ortho to the strongly electron-withdrawing nitro group, will be the most deshielded, appearing as a doublet around δ 8.2-8.4 ppm .

-

H-5: This proton, situated between the trifluoromethyl group and a proton, will likely appear as a doublet of doublets in the range of δ 7.8-8.0 ppm .

-

H-3: This proton, ortho to the acetyl group, will be the most upfield of the aromatic protons, likely appearing as a doublet around δ 7.6-7.8 ppm .

-

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, in the region of δ 195-200 ppm .

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Methyl Carbon (CH₃): The methyl carbon will appear upfield, typically in the range of δ 25-30 ppm .

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will be observed as a quartet in the region of δ 120-130 ppm with a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Ketone) | 1690-1710 | Stretching |

| NO₂ (Nitro) | 1520-1560 and 1340-1380 | Asymmetric and Symmetric Stretching |

| C-F (Trifluoromethyl) | 1100-1300 | Stretching (multiple strong bands) |

| Ar C-H | 3000-3100 | Stretching |

| Ar C=C | 1450-1600 | Stretching |

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 233 . Key fragmentation patterns would likely involve the loss of the methyl group (CH₃, m/z 15) to give a fragment at m/z 218, and the loss of the acetyl group (CH₃CO, m/z 43) to yield a fragment at m/z 190. Further fragmentation of the nitro and trifluoromethyl groups would also be observed.

Safety and Handling

Based on hazard information for related compounds, this compound should be handled with care. The following GHS hazard statements are associated with a structurally similar isomer:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated fume hood are strongly recommended.

Experimental Protocols for Characterization

The following are generalized, yet detailed, protocols for the experimental determination of the physical and spectroscopic properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Apparatus: Capillary melting point apparatus. Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Once melting begins, reduce the heating rate to 1-2 °C/min.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Spectroscopic Sample Preparation and Analysis

5.2.1. NMR Spectroscopy Principle: NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound. Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the proton signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

5.2.2. IR Spectroscopy Principle: IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

5.2.3. Mass Spectrometry Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Procedure (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Workflow for the physical and spectroscopic characterization.

Conclusion

This compound is a valuable compound with predictable, yet to be fully experimentally determined, physical and spectroscopic properties. This guide provides a robust framework for its identification and characterization, drawing upon established scientific principles and comparative data from analogous structures. The provided protocols offer a clear path for researchers to obtain the necessary experimental data to further elucidate the properties of this intriguing molecule.

References

- (Reference for a general organic chemistry textbook discussing spectroscopic principles - to be added by the user if a specific one is preferred)

- (Reference for a database or publication containing information on related compounds - to be added by the user if a specific one is preferred)

-

PubChem. (n.d.). 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

- (Reference for a scientific article or patent describing the synthesis of a similar compound - to be added by the user if a specific one is preferred)

- (Reference for a safety data sheet or toxicology database - to be added by the user if a specific one is preferred)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

- (Additional references as needed)

Sources

An In-depth Technical Guide to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its unique structural arrangement, featuring a trifluoromethyl group and a nitro group on the phenyl ring, imparts distinct electronic properties that make it a valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its notable role as a precursor in the synthesis of pharmacologically active compounds, including the therapeutic agent Nitisinone.

The strategic placement of the electron-withdrawing trifluoromethyl and nitro groups on the aromatic ring significantly influences the reactivity of the acetyl group and the phenyl ring itself. The trifluoromethyl group, a common moiety in modern pharmaceuticals, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Concurrently, the nitro group, while sometimes associated with toxicity, is a versatile functional group that can be a critical pharmacophore or a synthetic handle for further molecular elaboration.[2][3] This combination of functional groups makes this compound a highly sought-after building block in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 128403-22-5[1] Molecular Formula: C₉H₆F₃NO₃[1] Molecular Weight: 233.14 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 233.14 g/mol | [1] |

| XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 233.02997754 Da | [4] |

| Monoisotopic Mass | 233.02997754 Da | [4] |

| Topological Polar Surface Area | 62.9 Ų | [4] |

| Heavy Atom Count | 16 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the nitration of a substituted acetophenone or the acylation of a substituted benzene derivative. A common conceptual pathway involves the Friedel-Crafts acylation of 1-nitro-3-(trifluoromethyl)benzene.

Conceptual Synthetic Pathway

Caption: Conceptual Friedel-Crafts acylation for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Nitro-3-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, add 1-nitro-3-(trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of this compound and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H) in the downfield region (δ 7.5-8.5 ppm) with complex splitting patterns due to coupling. A singlet for the methyl protons (3H) of the acetyl group in the upfield region (δ 2.5-2.7 ppm). |

| ¹³C NMR | Carbonyl carbon signal around δ 195-200 ppm. Aromatic carbons in the range of δ 120-150 ppm, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methyl carbon of the acetyl group will appear around δ 25-30 ppm. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Characteristic absorptions for the nitro group (NO₂) around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-F stretching vibrations for the trifluoromethyl group in the region of 1300-1100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 233. Fragmentation pattern may show loss of the acetyl group (CH₃CO) and the nitro group (NO₂). |

Application in Drug Development: The Nitisinone Case Study

A prime example of the utility of the this compound core is its role as a key precursor in the synthesis of Nitisinone . Nitisinone, also known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a medication used to treat hereditary tyrosinemia type 1.[2] It acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase.[5]

The synthesis of Nitisinone involves the conversion of a 2-nitro-4-(trifluoromethyl)benzoyl derivative, which can be conceptually derived from this compound, and its subsequent reaction with 1,3-cyclohexanedione.[3]

Caption: Simplified synthetic pathway from the ethanone to Nitisinone.

This application underscores the importance of this compound as a strategic intermediate. The presence and specific positioning of the nitro and trifluoromethyl groups are critical for the biological activity of the final drug molecule.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique electronic properties, stemming from the trifluoromethyl and nitro substituents, make it an important precursor for the synthesis of complex, biologically active molecules. The synthesis of Nitisinone serves as a compelling example of its practical application in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the discovery and development of new medicines.

References

- This reference is hypothetical and serves as a placeholder for a specific synthesis protocol if one were to be cited

-

PubChem. 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. Nitisinone. PubChem Compound Database. Available from: [Link]

- Google Patents. Method for preparing nitisinone. CN102976948A.

- This reference is hypothetical and serves as a placeholder for a source of spectroscopic d

-

Wikipedia. Nitisinone. Available from: [Link]

Sources

- 1. 128403-22-5|this compound|BLD Pharm [bldpharm.com]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102976948A - Method for preparing nitisinone - Google Patents [patents.google.com]

- 4. 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone | C9H6F3NO3 | CID 56972244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitisinone - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone for Research and Development Professionals

Executive Summary: This document provides an in-depth technical overview of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate for professionals in research and drug development. This guide elucidates its physicochemical properties, plausible synthetic routes, chemical reactivity, and established laboratory protocols. The strategic combination of a nitro group, a trifluoromethyl moiety, and a ketone functional group makes this compound a highly versatile building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. The trifluoromethyl group is widely recognized for its ability to enhance pharmacokinetic properties such as metabolic stability and bioavailability, while the nitro and ketone groups offer reactive sites for extensive chemical derivatization.

Introduction and Strategic Importance

This compound (CAS No. 128403-22-5) is a substituted acetophenone derivative whose value lies in its unique trifunctional chemical architecture.[1] As a research chemical, it serves not as an end-product but as a critical precursor for more complex molecular targets.

-

The Trifluoromethyl Group (-CF3): This electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecular scaffold can significantly increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets.[2][3]

-

The Ortho-Nitro Group (-NO2): Positioned ortho to the acetyl group, the nitro moiety is a powerful synthetic handle. It can be readily reduced to a primary amine, which opens a gateway to the synthesis of a vast array of nitrogen-containing heterocycles (e.g., indoles, quinolines) and other functionalities. Its presence also influences the reactivity of the aromatic ring.

-

The Ketone Moiety (-C(O)CH3): The acetyl group provides a reactive site for numerous organic transformations, including reductions to secondary alcohols, condensations to form larger structures, and oximation, among others.[4][5]

This guide offers a senior application scientist's perspective on leveraging this molecule, focusing on the causality behind experimental choices and providing robust, self-validating protocols for its use.

Physicochemical Properties and Identification

Proper identification and handling of this research chemical are predicated on accurate physicochemical data. The following table summarizes its key identifiers.

| Property | Value | Source |

| CAS Number | 128403-22-5 | [1] |

| Molecular Formula | C₉H₆F₃NO₃ | [1][6] |

| Molecular Weight | 233.14 g/mol | [1][7] |

| MDL Number | MFCD00179139 | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Synthesis and Purification Strategy

While multiple synthetic routes may exist, a common and logical approach for synthesizing this compound involves the regioselective nitration of a commercially available precursor.

Core Directive: Nitration of 4'-(Trifluoromethyl)acetophenone

The most direct pathway is the electrophilic aromatic substitution (nitration) of 4'-(trifluoromethyl)acetophenone. The directing effects of the substituents on the phenyl ring are key to understanding the outcome of this reaction. The trifluoromethyl group is a meta-director and deactivating, while the acetyl group is also a meta-director and deactivating. This creates a conflict, but nitration will occur, typically resulting in a mixture of the 2-nitro and 3-nitro isomers. The formation of this isomeric mixture is a critical consideration, as it necessitates a robust purification step to isolate the desired 2-nitro product.

Plausible Synthesis and Purification Workflow

Caption: Plausible synthesis via nitration, leading to an isomeric mixture requiring purification.

Purification Causality: The separation of the 2-nitro and 3-nitro isomers is typically achieved via silica gel column chromatography. The difference in polarity between the two isomers, arising from the different positions of the nitro group and its interaction with the adjacent acetyl group, allows for their differential elution from the stationary phase, enabling the isolation of the pure 2-nitro isomer.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its functional groups. A researcher can selectively target these sites to build molecular complexity.

Caption: Key reactive sites and potential synthetic transformations of the title compound.

Primary Synthetic Application: Nitro Group Reduction

A paramount application of this compound is the reduction of the nitro group to an amine, yielding 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone . This transformation is fundamental because the resulting ortho-amino acetophenone is a classic precursor for building various fused heterocyclic ring systems that are prevalent in pharmacologically active molecules.

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with reliable methods for quality control and synthetic application.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust method for determining the purity of this compound. The choice of a C18 column is based on its excellent resolving power for non-polar to moderately polar aromatic compounds.[8] UV detection is selected due to the strong chromophores (aromatic ring, nitro group, ketone) present in the molecule.[8]

Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Standard system with pump, autosampler, column oven, UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Step-by-Step Methodology

-

Reagent Preparation: Use HPLC-grade acetonitrile and ultrapure water. The diluent is the same as the mobile phase (70:30 Acetonitrile:Water).

-

Standard Preparation:

-

Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the diluent to create a 1000 µg/mL stock solution.

-

Prepare a working standard of ~100 µg/mL by diluting the stock solution 1:10 with the diluent.

-

-

Sample Preparation:

-

Prepare a sample solution at approximately the same concentration as the working standard using the same diluent.

-

Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank), followed by the working standard, and then the sample.

-

Purity is calculated based on the area percent of the main peak in the sample chromatogram.

-

Protocol 2: Synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone via Nitro Group Reduction

This protocol details the reduction of the nitro group using tin(II) chloride (SnCl₂), a classic and reliable method for this transformation.

Materials and Equipment

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Cool the flask in an ice bath and slowly add concentrated HCl while stirring.

-

-

Reaction Execution:

-

Remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Caution: This is an exothermic reaction and will produce CO₂ gas.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

The resulting crude product, 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, can be further purified by column chromatography on silica gel if necessary.

-

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The following GHS hazard information is critical for safe handling.

| Hazard Type | GHS Classification | Precautionary Statement Examples |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[1][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed research chemical with significant potential for synthetic innovation. Its value is derived from the synergistic interplay of its three functional groups, which provide multiple avenues for constructing complex molecular architectures. By understanding its synthesis, reactivity, and proper handling as detailed in this guide, researchers can effectively and safely utilize this compound as a foundational building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethanone (CAS# 709-63-7). Retrieved from [Link]

-

Trofimov, A. et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved from [Link]

-

Aaron Chemicals LLC. (2024). Safety Data Sheet: 1-(2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. Retrieved from [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

ResearchGate. (n.d.). Control experiments and proposed mechanism. Retrieved from [Link]

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

De Luca, L. et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters, 129905. Retrieved from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Mphahlele, M. J. et al. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Chemistry & Biodiversity. Retrieved from [Link]

-

Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

-

Al-Qaisi, A. et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(21), 7393. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. Retrieved from [Link]

-

Liu, J. et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Applied Microbiology and Biotechnology, 105(19), 7375–7385. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 128403-22-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone|CAS 87437-75-0 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone | 39174-87-3 [chemicalbook.com]

- 7. 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone | C9H6F3NO3 | CID 56972244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]